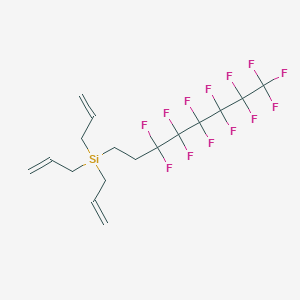
1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features two trimethoxyphenyl groups attached to a hepta-diene backbone, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base, followed by a series of condensation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often used to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Antioxidant Activity: The presence of methoxy groups enhances its ability to scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound modulates the activity of inflammatory mediators, reducing inflammation.
類似化合物との比較
Similar Compounds
Uniqueness
1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of trimethoxy groups, which enhance its bioactivity and stability compared to other similar compounds. This structural feature allows for more effective interaction with molecular targets and improved pharmacokinetic properties.
特性
CAS番号 |
191608-60-3 |
|---|---|
分子式 |
C25H28O8 |
分子量 |
456.5 g/mol |
IUPAC名 |
1,7-bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C25H28O8/c1-28-20-11-16(12-21(29-2)24(20)32-5)7-9-18(26)15-19(27)10-8-17-13-22(30-3)25(33-6)23(14-17)31-4/h7-14H,15H2,1-6H3 |
InChIキー |
SDNAMNDIWKXJAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


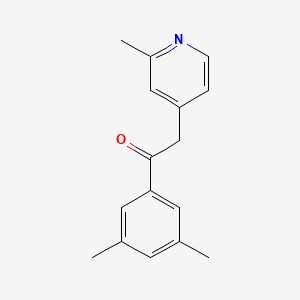
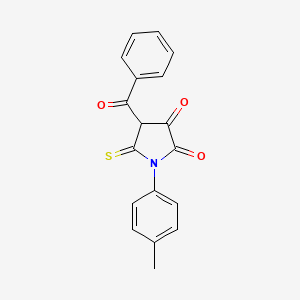
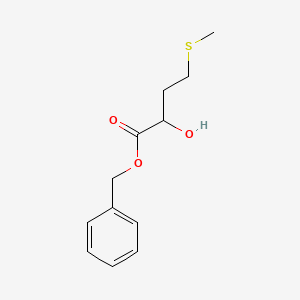
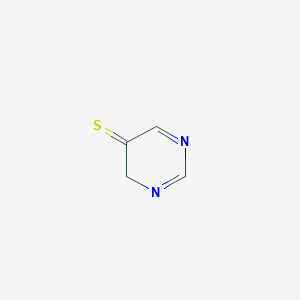
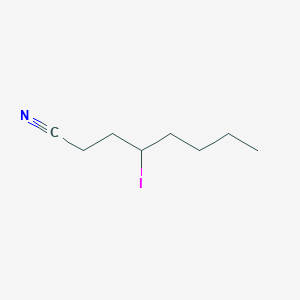
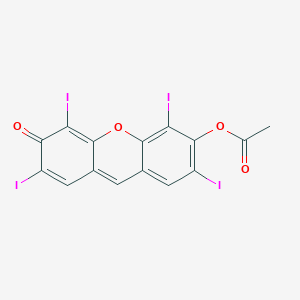
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
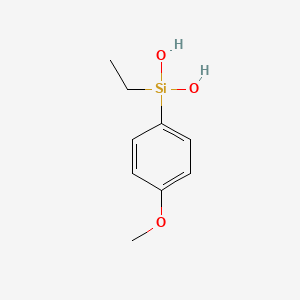
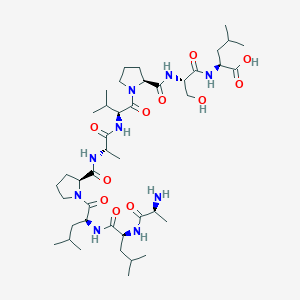

![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)


